molecular formula C33H36O6 B1225392 Tri-O-thymotide CAS No. 4399-52-4

Tri-O-thymotide

Cat. No.: B1225392
CAS No.: 4399-52-4
M. Wt: 528.6 g/mol
InChI Key: ZIKHLMVJGCYVAC-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Discoveries of Tri-O-thymotide

The history of this compound is intrinsically linked to the broader exploration of molecular inclusion compounds. The initial synthesis of TOT from o-thymotic acid often resulted in low yields, a challenge that was later overcome by optimizing reaction conditions, such as using neat phosphorus oxychloride (POCl3), which significantly improved the yield to as high as 93%. brandeis.eduacs.org

A pivotal moment in the study of TOT came with the work of H.M. Powell and his collaborators. In 1952, Newman and Powell reported that this compound could form crystalline inclusion compounds, which they termed "clathrates," with a wide variety of guest molecules. royalsocietypublishing.orgiucr.orgcapes.gov.br This discovery was part of a broader, systematic study of clathrate chemistry that began in the late 1940s, which also included compounds like β-quinol and Dianin's compound. taylorfrancis.comresearchgate.net Their work demonstrated that TOT could encapsulate guest molecules within cavities in its crystal lattice, a finding that opened the door to its use as a molecular host. royalsocietypublishing.orgtaylorfrancis.com

The structures of these early TOT complexes were assigned in 1952. ibb.waw.pl It was found that TOT could form different types of structures depending on the size of the guest molecule. Molecules with a length less than 9.5 Å typically form a cage-type clathrate, while longer molecules are accommodated in a channel-type structure. researchgate.net A particularly fascinating discovery was the spontaneous optical resolution of solvated this compound, where the chiral host molecule could resolve racemic guest mixtures upon crystallization. capes.gov.br This was demonstrated through the enantiomorphic selection of racemic sec-butyl bromide. royalsocietypublishing.org

Key Historical Discoveries of this compound Year Significance Reference(s)
Initial Synthesis from o-thymotic acid-Foundational synthesis method, though initially low-yielding. brandeis.edu
Discovery of Clathrate Formation1952Established TOT as a host molecule capable of forming inclusion compounds. royalsocietypublishing.orgiucr.orgcapes.gov.br
Structural Assignment of Clathrates1952Revealed cage and channel-type structures based on guest size. researchgate.netibb.waw.pl
Spontaneous Optical Resolution1952Demonstrated the ability of TOT to resolve racemic mixtures. royalsocietypublishing.orgcapes.gov.br
Improved Synthesis Method1991Achieved high yields (93%) using neat POCl3, facilitating further research. brandeis.eduacs.org

Evolution of Research Paradigms for this compound

Initial research on this compound was primarily focused on its synthesis and the discovery of its ability to form clathrates. However, as the field of supramolecular chemistry matured, the research paradigms surrounding TOT evolved significantly. The focus shifted from simple discovery to a more detailed investigation of its structural, conformational, and host-guest properties.

A key aspect of this evolution was the study of TOT's conformational dynamics. Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers determined that TOT exists in solution as a rapidly equilibrating mixture of chiral conformers, primarily a propeller-like (C3 symmetry) and a helical form. researchgate.netresearchgate.net The interconversion rates between these conformations were studied, providing insights into the molecule's flexibility. researchgate.net

The advent of advanced analytical techniques, particularly single-crystal X-ray diffraction and solid-state NMR, allowed for precise characterization of TOT clathrates. researchgate.nettandfonline.com X-ray studies revealed the detailed geometry of the host-guest interactions and the nature of the cavities within the crystal lattice. iucr.orgresearchgate.netunige.ch For instance, the structure of the 2:1 clathrate with pyridine (B92270) was determined, showing the pyridine guest molecule located on the binary axes of the crystal. iucr.org Solid-state NMR has been a powerful tool for studying the dynamic disorder and motion of guest molecules within the host cavities. researchgate.nettandfonline.comcdnsciencepub.com

This deeper understanding facilitated a shift towards designing experiments that exploited TOT's unique properties. Research began to explore its potential for chiral recognition in a more systematic way, using it as a model system to understand the principles of how a chiral host can differentiate between enantiomers of a guest molecule. unige.chunige.chacs.org

Contemporary Significance in Supramolecular Chemistry and Materials Science

Today, this compound is recognized as a versatile building block in supramolecular chemistry and materials science. taylorfrancis.comunige.chbrandeis.edu Its ability to self-assemble into well-defined, porous crystalline structures makes it a prime example of a "hexa-host," a molecule that can form extensive host lattices. ecampus.comcus.ac.in

In Supramolecular Chemistry:

Host-Guest Chemistry: TOT continues to be a subject of interest for studying host-guest interactions. Its remarkable ability to form stable clathrates with a vast array of guest molecules makes it an ideal model for investigating the forces that govern molecular recognition and encapsulation. brandeis.edutandfonline.com

Chiral Recognition: The chiral nature of TOT's propeller conformation is central to its contemporary significance. It is extensively used in studies of enantiomer recognition, where the host crystal preferentially includes one enantiomer from a racemic guest mixture. unige.chunige.chacs.org This has applications in separation science and in determining the absolute configuration of chiral guest molecules. researchgate.net

Crystal Engineering: TOT is a key molecule in crystal engineering, the rational design of functional solid materials. unige.chresearchgate.net Researchers use TOT to construct crystalline solids with predictable structures and tunable cavities, which can serve as nanoscale reaction vessels. iucr.org

In Materials Science:

Functional Materials: The unique solid-state environment provided by TOT clathrates allows for the study of chemical and photochemical reactions within the confined space of the host lattice. iucr.orggu.se The products or reaction pathways can differ significantly from those observed in solution, leading to novel materials and synthetic routes. iucr.org

Sensor Technology: this compound has been explored as an electroactive component in chemical sensors. For example, it has been incorporated into PVC-based membranes for the selective detection of chromium(III) ions. researchgate.net

Nonlinear Optics: The ordered arrangement of guest molecules within the chiral environment of a TOT crystal has led to investigations into its potential for creating materials with nonlinear optical properties. researchgate.net

The ongoing research into this compound and its analogues highlights its enduring importance as a molecular tool for building complex supramolecular assemblies and advanced materials. brandeis.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4399-52-4

Molecular Formula

C33H36O6

Molecular Weight

528.6 g/mol

IUPAC Name

5,13,21-trimethyl-8,16,24-tri(propan-2-yl)-2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione

InChI

InChI=1S/C33H36O6/c1-16(2)22-13-10-19(7)25-28(22)37-32(35)26-20(8)11-14-23(17(3)4)29(26)39-33(36)27-21(9)12-15-24(18(5)6)30(27)38-31(25)34/h10-18H,1-9H3

InChI Key

ZIKHLMVJGCYVAC-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C(C)C)OC(=O)C3=C(C=CC(=C3OC(=O)C4=C(C=CC(=C4OC2=O)C(C)C)C)C(C)C)C

Canonical SMILES

CC1=C2C(=C(C=C1)C(C)C)OC(=O)C3=C(C=CC(=C3OC(=O)C4=C(C=CC(=C4OC2=O)C(C)C)C)C(C)C)C

Synonyms

tri-o-thymotide

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of Tri O Thymotide

Advanced Approaches in Tri-O-thymotide Synthesis

The synthesis of this compound, a 12-membered macrocyclic trilactone, presents the typical challenges of macrocyclization, primarily the need to favor the intramolecular cyclization of three monomer units over competing intermolecular oligomerization and side reactions.

Cyclodehydration Techniques and Yield Optimization

The traditional approach to synthesizing this compound involves the direct acid-catalyzed cyclodehydration and trimerization of o-thymotic acid. Early methods, such as heating o-thymotic acid in acetic anhydride, were plagued by low yields, typically around 35%. vulcanchem.comlookchem.combrandeis.edu The inefficiency of these early protocols was largely due to the formation of significant amounts of byproducts. lookchem.combrandeis.edu These included the cyclic dimer, di-o-thymotide (DOT), and other compounds resulting from the acid-catalyzed decarboxylation of the o-thymotic acid monomer, followed by condensation with the resulting thymol. lookchem.combrandeis.edu

Subsequent research focused on optimizing reaction conditions to suppress these side reactions and improve the yield of the desired cyclic trimer. A major breakthrough was the discovery that the choice of dehydrating agent and solvent system is critical. The use of neat phosphorus oxychloride (POCl₃) as the cyclodehydrating agent at a controlled temperature of 50°C was found to dramatically increase the yield of this compound to as high as 93%. vulcanchem.combrandeis.edu This method effectively minimizes the decarboxylation and subsequent side reactions. brandeis.edu Another strategy to inhibit byproduct formation involves using pyridine (B92270) as the reaction solvent. brandeis.edu These optimized conditions have proven to be generally applicable for the synthesis of other related trisalicylides, providing a robust and high-yield entry into this family of macrocycles. brandeis.edu

Table 1: Comparison of Synthetic Yields for this compound under Various Conditions
Starting MaterialReagent/Solvent SystemKey Side ProductsReported YieldReference
o-Thymotic AcidAcetic AnhydrideDi-o-thymotide, Decarboxylation Products~35% vulcanchem.combrandeis.edu
o-Thymotic AcidPyridine (solvent)Side-product formation is inhibitedImproved brandeis.edu
o-Thymotic AcidNeat POCl₃ at 50 °CMinimal93% vulcanchem.combrandeis.edu

Sequential Coupling and Cyclization Strategies

While direct cyclotrimerization is effective for producing symmetric macrocycles, it is unsuitable for creating analogues with a defined sequence of different monomer units. To overcome this, a methodology based on the sequential coupling of the constituent salicylic (B10762653) acid units has been developed for this compound and its analogues. researchgate.net This strategy involves a step-by-step assembly of an open-chain trimer precursor, which is then subjected to a final ring-closing reaction to yield the macrocycle.

The primary advantage of this approach is the precise control over the final structure, enabling the synthesis of dissymmetric, C1-symmetric "mixed trimers" composed of different salicylic acid derivatives. lookchem.combrandeis.edu Such structures are impossible to obtain selectively via a one-pot co-cyclotrimerization of different monomers, which would lead to a statistical mixture of products. The sequential synthesis, although often requiring more synthetic steps involving protection and deprotection chemistry, provides rational access to a much wider variety of structurally complex analogues. acs.org

Synthesis and Characterization of this compound Analogues

The modification of the core this compound structure allows for the fine-tuning of its physical and chemical properties, particularly its conformation and host-guest capabilities.

Design and Synthesis of Trisalicylide (B3329460) Derivatives

This compound belongs to a broader class of compounds known as trisalicylides, which are cyclic trimers of various substituted salicylic acids. The optimized synthetic protocols, particularly the high-yield POCl₃ method, have been instrumental in expanding this family of molecules. brandeis.edu

Research has led to the synthesis of a variety of trisalicylide derivatives, including both highly symmetric C3 "homo trimers" and dissymmetric C1 "mixed trimers". lookchem.combrandeis.edu An example of a closely related analogue is tri-3-(2-butyl)-6-methylsalicylide (TSBS), which has also been modified to create halogenated derivatives. google.com The synthesis of these diverse analogues is crucial for systematically studying structure-property relationships within the trisalicylide family, providing insights into how substituent patterns influence molecular conformation and the ability to act as a host.

Table 2: Examples of Synthesized Trisalicylide Derivatives
Compound NameAbbreviationDescriptionReference
This compoundTOTThe parent compound, a cyclic trimer of o-thymotic acid. brandeis.eduresearchgate.net
Di-o-thymotideDOTA cyclic dimer byproduct formed during TOT synthesis. lookchem.combrandeis.edu
Halogenated this compound-Analogues with halogen substituents on the aromatic rings. lookchem.combrandeis.edu
Tri-3-(2-butyl)-6-methylsalicylideTSBSAn analogue with different alkyl substituents. google.com
Dissymmetric "Mixed" Trisalicylides-C1-symmetric trimers made from different salicylic acid units via sequential synthesis. lookchem.combrandeis.edu

Novel Synthetic Routes to Related Macrocyclic Systems

The challenges encountered in the synthesis of this compound are representative of macrocyclic chemistry as a whole. The development of novel synthetic routes for other macrocyclic systems provides a valuable conceptual framework for understanding the principles of macrocyclization. General strategies that have found broad applicability include macrolactonization, macrolactamization, and various transition metal-catalyzed coupling reactions. nih.gov

A particularly powerful strategy is the use of a template to pre-organize a linear precursor into a conformation that favors the ring-closing reaction, thereby overcoming the large entropic penalty of cyclization. acs.orgresearchgate.net For instance, copper(I) ions have been successfully employed as templates to direct the synthesis of tetradentate phosphine (B1218219) macrocycles. rsc.org In this approach, the linear precursor coordinates to the metal ion, bringing the reactive ends into proximity for the final cyclization step, after which the metal template can be removed to yield the free macrocycle. rsc.org While the specific functional groups and reactions differ from those used for trisalicylides, the underlying principle of template-induced preorganization is a universally important concept in the efficient construction of complex cyclic architectures.

Supramolecular Architectures and Inclusion Phenomena of Tri O Thymotide

Clathrate Formation Principles and Mechanisms

The encapsulation of guest molecules within the Tri-o-thymotide host lattice is a spontaneous process driven by the formation of a thermodynamically more stable phase compared to a simple mixture of the components. researchgate.netresearchgate.net This phenomenon, known as enclathration, relies on intricate interactions between the host and guest molecules.

Host-Guest Interaction Dynamics (Non-covalent, Van der Waals)

The primary forces governing the formation and stability of this compound clathrates are non-covalent interactions. wikipedia.org Unlike systems involving covalent bonds, the host and guest in a TOT complex are held together by a combination of weaker forces. wikipedia.orguct.ac.za Van der Waals forces are the dominant interactions responsible for the formation of these inclusion compounds. gla.ac.uktaylorandfrancis.com These dispersive forces, although weak individually, become significant when summed over the large contact surfaces between the host and guest molecules, providing the necessary stabilization for the complex. taylorandfrancis.com

In contrast to other host molecules like Dianin's compound, the this compound structure does not rely on hydrogen bonding to maintain its framework. gla.ac.uk The stability arises from the cumulative effect of van der Waals interactions, which are sufficient to create a robust structure capable of trapping even volatile guest species. gla.ac.uk This host-guest chemistry is a clear example of molecular recognition, where the host framework selectively binds guest molecules based on their structural and electronic complementarity. wikipedia.org

Energetic Considerations in Enclathration

The dynamics of the guest molecule within the host cavity are also governed by energetic barriers. Solid-state deuterium (B1214612) NMR studies have been employed to investigate the motion of guest molecules. For acetone (B3395972) included in a TOT cavity, the activation energy for its C2 jump was determined to be 13.6 kJ/mol. cdnsciencepub.com This value is significantly lower than for acetone in other hosts like tris(5-acetyl-3-thienyl)methane (TATM) (20.8 kJ/mol) or cyclotriveratrylene (B73569) (CTV) (24.1-25.0 kJ/mol), suggesting the cavity in TOT is larger and imposes fewer steric constraints on the guest's motion. cdnsciencepub.com

Host Framework Topologies: Channel and Cage Structures

This compound is distinguished by its ability to form different types of host framework topologies depending on the nature of the guest molecule. gla.ac.uk The most common architectures are cage-type and channel-type structures. gla.ac.ukresearchgate.net

Cage-type clathrates are typically formed with guest molecules whose greatest length is less than 9.5 Å. researchgate.netresearchgate.net In this arrangement, individual guest molecules are completely enclosed in cavities within the host lattice. For larger guests, this compound tends to form channel-type structures, where the guest molecules are arranged in continuous tunnels running through the crystal lattice. researchgate.netresearchgate.net The host-guest stoichiometry often provides a clue to the structure; a non-stoichiometric ratio frequently suggests the presence of channels rather than discrete cages. gla.ac.uk

Polymorphism and Solvatomorphism in Clathrate Formation

The formation of different crystal structures from the same compound is known as polymorphism. researchgate.netresearchgate.net A related phenomenon, solvatomorphism, describes the formation of different crystal structures that incorporate solvent molecules into the lattice; these are often referred to as solvates or, in the specific case of inclusion, clathrates. researchgate.netresearchgate.netnih.gov

In the context of this compound, the choice of crystallization solvent (which often becomes the guest) can dictate the resulting framework. This is a clear example of solvatomorphism, where the solvent molecule's interaction with the host directs the assembly into a specific, stable crystalline form. nih.gov The ability of TOT to adopt different conformations and packing arrangements in response to different guests is a key feature of its clathrate-forming behavior.

Influence of Guest Size and Shape on Host Cavity Configuration

The size and shape of the guest molecule are critical factors that directly influence the configuration of the this compound host cavity. researchgate.netresearchgate.net The host lattice is flexible and adapts to accommodate guests of various dimensions, leading to different packing arrangements and cavity shapes. researchgate.net

For instance, the clathrates formed with dibromomethane (B42720) and dichloromethane (B109758) exhibit cage-type structures, but the guest molecules are disordered within these cages. researchgate.net X-ray diffraction studies revealed that the host molecules form cavities of varying sizes and shapes depending on the specific guest. cdnsciencepub.com In the case of stilbene (B7821643) isomers, both cis- and trans-stilbene (B89595) form clathrates with TOT, but the resulting structures and guest arrangements differ. epa.gov The trans-stilbene complex features two independent channel-like structures, whereas the cis-stilbene (B147466) complex has partially empty channels and disordered guests. epa.gov This demonstrates the host's ability to create unique cavities tailored to the geometric and symmetric properties of the guest, a fundamental principle in engineering crystal structures. researchgate.net The difficulty in crystallizing TOT with bromocyclohexane (B57405) compared to chlorocyclohexane (B146310) suggests that bromocyclohexane is near the size limit for inclusion in the cage-type structure. unige.ch

Diverse Guest Enclathration Studies

This compound's versatility as a host is demonstrated by the extensive range of guest molecules it can enclathrate. Studies have been conducted on guests including alkanes and their derivatives (alkyl halides, alcohols), ketones, ethers, and aromatic compounds. researchgate.netresearchgate.net These studies utilize techniques such as single-crystal X-ray diffraction and solid-state NMR to characterize the resulting structures and the dynamic behavior of the guest molecules within the host cavities. cdnsciencepub.comresearchgate.net

The following table summarizes a selection of guest molecules that have been studied in complex with this compound, highlighting the structural features and key findings.

Guest MoleculeHost:Guest Ratio (approx.)Structure TypeKey Findings & ObservationsCitation
Dichloromethane2:1CageGuest molecules are dynamically disordered over multiple positions within the cavity. researchgate.net
Dibromomethane2:1CageSimilar to the dichloromethane clathrate, the guest shows substantial dynamic disorder. researchgate.net
Acetone2:1CageGuest undergoes a C2 jump motion with a relatively low activation energy (13.6 kJ/mol), indicating a spacious cavity. cdnsciencepub.com
trans-Stilbene2:1 (4:2 per unit cell)ChannelGuest molecules lie on crystallographic centers of symmetry within two distinct "sausage-like" channels. epa.gov
cis-Stilbene2.5:1ChannelChannels are partially empty and guest molecules are disordered. Undergoes photoisomerization to the trans-stilbene clathrate. epa.gov
Chlorocyclohexane1:1 (6:6 per unit cell)CagePreferential inclusion of the thermodynamically less stable axial conformer (both chair and boat forms) over the equatorial form. unige.ch
BromocyclohexaneN/ACageForms clathrates with more difficulty than chlorocyclohexane, suggesting it is near the size limit for guest inclusion. Preferential inclusion of the axial isomer is observed. unige.ch
2-PropanolN/ACageUsed to study prochiral guest molecules; the enantiotopic methyl groups could be resolved using solid-state NMR. tandfonline.com
DimethylsulfoxideN/ACageThe enantiotopic methyl groups of the prochiral guest were resolved, demonstrating the chiral environment of the host cavity. tandfonline.com

Inclusion of Small Organic Molecules (e.g., Halocyclohexanes, Stilbenes, Acetone, Pyridine (B92270), Oxiranes)

This compound readily forms crystalline clathrates with a wide variety of small organic molecules, including alkanes and their derivatives such as alkyl halides, alcohols, and ketones. researchgate.net The specific interactions within these host-guest complexes have been the subject of detailed structural investigations.

Halogenated Hydrocarbons : The inclusion of halogenated hydrocarbons within the TOT lattice has been extensively studied. Single-crystal X-ray diffraction analysis of TOT clathrates with dibromomethane and dichloromethane revealed that the host structure is typical of cage-type clathrates, but the guest molecules exhibit significant dynamic disorder within the cavities. researchgate.net In the case of 2-bromobutane (B33332), TOT forms a 2:1 clathrate. unige.ch

Halocyclohexanes : TOT demonstrates a remarkable ability to influence the conformation of its guests. Studies involving chlorocyclohexane have shown that the TOT host lattice can stabilize the thermodynamically less-favored axial conformer of the guest molecule. unige.ch Further research has identified the presence of both axial chair and axial boat conformers of chlorocyclohexane within the clathrate, highlighting the specific conformational control exerted by the host environment. scribd.com

Pyridine and Acetone : Solvents like pyridine and acetone are also encapsulated by TOT. Solid-state NMR studies of the pyridine-TOT clathrate have revealed complex molecular motion of the guest molecule within the host cavity. researchgate.net The data suggest the presence of three simultaneous types of motion: twofold flips about the molecule's C2 symmetry axis, exchange between different sites within the cage, and a two-site libration of the molecular plane. researchgate.net

Other Small Organics : The versatility of TOT as a host is further demonstrated by its inclusion of molecules like ethyl methyl sulfoxide (B87167) and benzene. iucr.orgnih.gov The structure and stoichiometry of these clathrates provide valuable insights into host-guest interactions.

Guest MoleculeStructure TypeHost:Guest RatioKey Research Finding
DichloromethaneCageNot SpecifiedGuest molecules exhibit significant dynamic disorder within the host cavity. researchgate.net
2-BromobutaneCage2:1Demonstrates chiral recognition, resulting in a 35% enantiomeric excess. unige.ch
Ethyl Methyl SulfoxideCage2:1Exhibits high enantioselectivity with an estimated 84% enantiomeric excess. iucr.org
PyridineCageNot SpecifiedThe encapsulated guest molecule undergoes complex molecular motion. researchgate.net
ChlorocyclohexaneNot SpecifiedNot SpecifiedStabilizes the thermodynamically disfavored axial conformer of the guest. unige.chscribd.com
BenzeneCage2:1The clathrate system undergoes spontaneous resolution. nih.gov

Inclusion of Inorganic Species (e.g., Rare Gases)

The inclusion capabilities of TOT are not limited to organic molecules; it can also form clathrates with inorganic species. Pioneering work by H.M. Powell demonstrated that cage-like crystal lattices can trap noble gases. royalsocietypublishing.org TOT has been shown to form inclusion compounds with rare gases such as argon, krypton, and xenon. royalsocietypublishing.org The formation and stability of these clathrates are often dependent on a high external pressure of the guest gas. acs.org

Preferential Inclusion and Selectivity

A key feature of TOT's host chemistry is its selectivity, where it preferentially includes certain guests over others based on size, shape, and chirality. gla.ac.uk This selectivity is highly dependent on the type of cavity formed. gla.ac.uk

Isomer and Shape Selectivity : TOT exhibits a preference for specific isomers and molecular shapes. For instance, when presented with a mixture of xylene isomers, TOT preferentially crystallizes with p-xylene. gla.ac.uk It also tends to favor the inclusion of cyclic hydrocarbons over their linear counterparts. gla.ac.uk

Enantioselectivity : As a chiral molecule that resolves spontaneously upon crystallization, TOT is an effective agent for the optical resolution of racemic guests. gla.ac.ukgla.ac.uk The degree of enantioselectivity is strongly influenced by the guest's size and the resulting host architecture. Small guests that fit into cage-like cavities generally experience higher chiral recognition than larger guests that induce the formation of channel-type structures. gla.ac.uk For example, the inclusion of the small molecule 2-chlorobutane (B165301) results in a 32% enantiomeric excess (e.e.) of the (S)-enantiomer, whereas the larger 2-chlorooctane (B146373) yields only a 4% e.e. gla.ac.uk The clathrate with ethyl methyl sulfoxide shows particularly high selectivity, with crystallographic analysis indicating an 84% e.e. of the (R)-enantiomer within a single crystal grown from racemic material. iucr.org

Guest(s)Type of SelectivityObserved Result
Xylene Isomers (o-, m-, p-)Isomer SelectivityPreferential inclusion of the p-xylene isomer. gla.ac.uk
(±)-2-ChlorobutaneEnantioselectivity32% enantiomeric excess of the (S)-enantiomer in cage-type structure. gla.ac.uk
(±)-2-ChlorooctaneEnantioselectivity4% enantiomeric excess in channel-type structure. gla.ac.uk
(±)-Ethyl Methyl SulfoxideEnantioselectivityCrystallographic estimation of 84% enantiomeric excess of the (R)-enantiomer. iucr.org

Host-Guest Configurational Correlation and Recognition

Chiral recognition in TOT clathrates stems from the formation of diastereomeric host-guest pairs. gla.ac.ukacs.org Since TOT itself is chiral, existing in P(+) and M(-) helical conformations, its interaction with a chiral guest leads to two possible diastereomers: (P)-TOT/(R)-guest and (P)-TOT/(S)-guest (and their mirror images). These diastereomers have different energies and packing efficiencies, which forms the basis for enantioselective inclusion. acs.org

This host-guest configurational correlation is a powerful tool for determining the absolute configuration of guest molecules. acs.orgresearchgate.net By crystallizing a guest of unknown stereochemistry with a TOT enantiomer of a known configuration, the resulting diastereomeric clathrate can be analyzed, typically by X-ray crystallography. researchgate.net The structure of the more stable, preferentially formed complex reveals the absolute configuration of the included guest enantiomer. acs.orgresearchgate.net For instance, the absolute (+)-(R) configuration of a guest molecule was successfully determined by analyzing the X-ray structure of its clathrate with (M)-TOT. researchgate.net

Beyond X-ray diffraction, solid-state NMR spectroscopy serves as another valuable technique for probing host-guest recognition. It can be used to differentiate between the enantiotopic methyl groups of prochiral guest molecules like 2-bromopropane (B125204) and dimethylsulfoxide when they are included in the chiral TOT lattice. tandfonline.com

Crystallographic Investigations and Structural Dynamics of Tri O Thymotide Clathrates

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline materials. In the context of tri-o-thymotide clathrates, it provides fundamental insights into the host framework, the arrangement of guest molecules, and their structural relationship.

X-ray diffraction studies have been instrumental in characterizing the host lattice of TOT clathrates. When crystallized, TOT typically forms cage-type structures. researchgate.net A common crystal packing arrangement for these clathrates belongs to the trigonal space group P3₁21. unige.chunige.chunige.ch This arrangement results in a chiral crystal lattice containing dissymmetric cavities or cages that accommodate the guest molecules. tandfonline.com The host-to-guest ratio is frequently 2:1, corresponding to six TOT molecules and three accessible cages within the unit cell. unige.chunige.ch

Table 1: Crystallographic Data for Select this compound (TOT) Clathrates
Guest MoleculeSpace GroupUnit Cell Parameter 'a' (Å)Unit Cell Parameter 'c' (Å)TemperatureReference
2-Bromobutane (B33332)P3₁2113.62030.075125 K unige.ch
Ethyl methyl sulfoxide (B87167)P3₁2113.53830.598Room Temp. unige.ch
Chlorocyclohexane (B146310)P3₁2113.60430.605Not Specified unige.ch
Dichloromethane (B109758)P3₁21Not SpecifiedNot Specified200 K researchgate.net

A key application of X-ray diffraction in the study of TOT clathrates is the determination of the precise conformation of the guest molecules confined within the host cavities. The constrained environment of the cage can force guest molecules into conformations that are thermodynamically disfavored in the liquid phase or in solution.

A notable example is the TOT clathrate of chlorocyclohexane. unige.ch X-ray analysis revealed that the guest molecules adopt two different conformations within the crystal lattice: an axial-Cl chair and an axial-Cl boat conformation, statistically distributed in a roughly 2:1 ratio. unige.ch This is in stark contrast to the liquid phase, where the equatorial conformer is predominant. unige.ch Similarly, in the clathrate with 2-bromobutane, the guest molecule's structure and its orientation within the cavity have been elucidated, showing how the enclosed component fits tightly into the cage. unige.ch These studies demonstrate the host's ability to select and stabilize specific, often higher-energy, conformers of the guest.

X-ray diffraction results frequently reveal a substantial degree of disorder among the guest molecules within the TOT host. researchgate.netrsc.org This disorder can be static, where different molecular orientations are frozen in place, or dynamic, where molecules move between different positions. In the clathrates of dibromomethane (B42720) and dichloromethane, for instance, multiple guest molecule positions could be modeled from the diffraction data. researchgate.net The analysis showed that the heavy atoms of all guest positions lie approximately in the same plane. researchgate.net These guest molecules were categorized into two types: type A, with carbon atoms significantly removed from the crystallographic twofold axis, and type B, with carbon atoms very close to this axis. researchgate.net

Furthermore, X-ray analysis, often in conjunction with other techniques like NMR, is used to determine the site occupancy factor of the guest. unige.chunige.ch It is common for TOT clathrates to be non-stoichiometric, meaning not all available cavities in the host lattice are filled with guest molecules. unige.ch For the TOT-2-bromobutane clathrate, the average guest occupancy factor was determined to be 0.74 by NMR, a value that can vary between crystals from the same batch. unige.ch In the case of the ethyl methyl sulfoxide clathrate, an average population parameter of 0.96 was determined. unige.ch

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the average atomic positions, solid-state NMR spectroscopy is a powerful complementary technique for probing the dynamic processes and local environments of molecules in the solid state.

Solid-state NMR, particularly using deuterium (B1214612) (²H) NMR, is highly effective for characterizing the dynamic disorder of guest molecules within TOT cages. researchgate.net The line shape of a ²H NMR spectrum is very sensitive to molecular motion occurring on the timescale of the experiment.

Studies on the TOT clathrate of pyridine (B92270) have shown that the guest molecule exhibits considerable motional freedom. acs.org At low temperatures (77 K), the ²H NMR spectrum is consistent with the pyridine molecules undergoing a restricted in-plane motion. acs.org As the temperature increases, the data indicate the onset of additional motions, including an out-of-plane libration and 180° flips about the molecule's twofold axis. acs.org

Similarly, for the dichloromethane and dibromomethane clathrates, ²H NMR spectra confirmed that the disorder observed via X-ray diffraction was dynamic in nature. researchgate.net The experimental results were explained by a model involving three simultaneous types of molecular motion: twofold flips about the molecular C₂ symmetry axis, exchange between the type A and type B sites, and a two-site libration of the plane containing the guest's heavy atoms. researchgate.net

The chiral, dissymmetric environment provided by the cages of TOT clathrates can be used to differentiate between enantiotopic groups of a prochiral guest molecule. tandfonline.com Enantiotopic groups are chemically equivalent in an achiral environment but can become inequivalent (anisochronous) in a chiral setting. In this capacity, TOT acts as a "solid-state chiral chemical shift reagent". tandfonline.com

This effect has been clearly demonstrated using solid-state ¹³C and ¹H NMR on TOT clathrates of prochiral guests like 2-bromopropane (B125204) and 2-propanol. tandfonline.comtandfonline.com In both cases, the enantiotopic methyl groups of the guest molecules, which give a single resonance in an achiral medium, were resolved into two distinct signals in the NMR spectrum of the clathrate. tandfonline.com This splitting, or anisochronicity, is a direct consequence of the different magnetic environments experienced by the two methyl groups within the chiral TOT cage.

Table 2: Anisochronicity of Enantiotopic Methyl Groups in Prochiral Guests Enclathrated in this compound (TOT)
Prochiral Guest MoleculeSpectroscopic TechniqueObserved Chemical Shift Difference (ppm)Reference
2-Bromopropane¹³C CP/MAS NMR0.4 tandfonline.com
2-Propanol¹³C CP/MAS NMR0.2 tandfonline.com
Dimethylsulfoxide¹³C CP/MAS NMRNo splitting observed tandfonline.com

Guest-Host Orientational Studies

The inclusion of guest molecules within the cavities of the this compound (TOT) host lattice is characterized by significant orientational disorder and dynamic behavior. Crystallographic studies reveal that guest molecules rarely adopt a single, fixed orientation. Instead, they typically occupy multiple positions within the host cage, a phenomenon that has been extensively investigated through single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy.

In the clathrates formed with dibromomethane and dichloromethane, X-ray diffraction data shows substantial disorder among the guest molecules. researchgate.net These guest molecules are found in multiple, modeled positions that are symmetric with respect to the crystallographic twofold rotation axis. researchgate.net Researchers have categorized these into two main types: type A guests, where the carbon atoms are positioned significantly away from the twofold axis, and type B guests, where the carbon atoms lie very close to it. researchgate.net The heavy atoms of these guest molecules are approximately coplanar, with some minor out-of-plane distortion. researchgate.net Solid-state ²H NMR spectroscopy confirms that this observed disorder is dynamic, not static. researchgate.net The experimental NMR lineshapes are explained by the superposition of three distinct types of molecular motion occurring rapidly: twofold flips around the molecule's C2 symmetry axis, exchange between the type A and type B sites within a plane, and a two-site libration of the entire plane containing the guest molecules. researchgate.net

Similar orientational disorder is observed in the TOT clathrate with 2-bromobutane. The structure analysis at 125 K reveals an axially disordered orientation of the guest molecule within the host cavity. unige.ch The initial structure determination suggested a single conformation, but further refinement and difference synthesis maps clearly indicated a twofold disorder for the guest molecule. unige.ch

For the guest molecule ethyl methyl sulfoxide (EMSO), crystallographic analysis was used to determine the enantiomeric ratio within a single crystal grown from a racemic mixture. The study identified a twofold positional disorder of the (R)-EMSO configuration, consistent with the local symmetry of the host cavity. unige.ch The analysis of electron density maps allowed for the estimation of the relative populations of the (R) and (S) enantiomers. unige.ch

The study of cis- and trans-stilbene (B89595) guests in TOT clathrates provides further insight into guest orientation. epa.gov The trans-stilbene molecules are located on crystallographic centers of symmetry within channel-like structures. epa.gov In contrast, the cis-stilbene (B147466) guest molecules in their clathrate are disordered and could not be precisely located, indicating a less defined orientational preference within the host channels. epa.gov This difference in ordering is attributed to the mismatch between the symmetry of the noncentrosymmetric cis-stilbene and the centrosymmetric nature of the cavity. epa.gov

These studies collectively demonstrate that the orientation of guests in TOT clathrates is a complex interplay of static disorder, representing multiple preferred positions, and dynamic motion, where the guest molecules actively reorient within the host cavity.

Table 1: Guest-Host Orientational and Dynamic Characteristics in this compound Clathrates

Guest MoleculeObserved Disorder TypeKey Dynamic MotionsPrimary Investigative Techniques
DichloromethaneMultiple distinct positions (Type A and Type B sites) symmetric about a twofold axis. researchgate.netTwofold molecular flips, exchange between sites, two-site libration of the molecular plane. researchgate.netSingle-Crystal X-ray Diffraction, Solid-State ²H NMR. researchgate.net
DibromomethaneMultiple distinct positions (Type A and Type B sites) symmetric about a twofold axis. researchgate.netTwofold molecular flips, exchange between sites, two-site libration of the molecular plane. researchgate.netSingle-Crystal X-ray Diffraction, Solid-State ²H NMR. researchgate.net
2-BromobutaneAxial twofold disorder within the cavity. unige.chNot explicitly detailed, but disorder implies dynamic reorientation.Single-Crystal X-ray Diffraction. unige.ch
Ethyl Methyl Sulfoxide (EMSO)Twofold positional disorder of enantiomers. unige.chNot explicitly detailed, but disorder implies dynamic equilibrium.Single-Crystal X-ray Diffraction. unige.ch
cis-StilbeneSignificant disorder; guest molecules could not be located precisely. epa.govImplied high mobility due to symmetry mismatch with the host cavity. epa.govSingle-Crystal X-ray Diffraction. epa.gov
trans-StilbeneOrdered; located on crystallographic centers of symmetry. epa.govRelatively static due to symmetry match with the host cavity. epa.govSingle-Crystal X-ray Diffraction. epa.gov

Advanced Diffraction Techniques

The elucidation of the complex structures of this compound (TOT) clathrates relies heavily on advanced diffraction and spectroscopic methods. Single-crystal X-ray diffraction (SCXRD) stands as the cornerstone technique, providing fundamental data on unit cell dimensions, space group symmetry, and the time-averaged positions of atoms in both the host and guest molecules. unige.chacs.org Modern SCXRD instrumentation allows for rapid data collection and has improved capabilities for analyzing the structural disorder that is frequently observed in pharmaceutical phases and inclusion compounds. americanpharmaceuticalreview.com

However, the "static" picture provided by X-ray diffraction, which averages over both time and space, is often insufficient to fully describe the intricate guest-host dynamics. An advanced approach involves the synergistic use of SCXRD with other powerful analytical methods, particularly solid-state NMR spectroscopy and computational modeling. This combination allows for a more complete understanding of the system, distinguishing between static disorder (multiple frozen conformations) and dynamic disorder (molecules in motion). researchgate.netamericanpharmaceuticalreview.com

For instance, in the study of dibromomethane and dichloromethane clathrates, SCXRD revealed multiple guest positions, but it was solid-state ²H NMR that confirmed these represented a dynamic process involving molecular flips and librations. researchgate.net Similarly, solid-state NMR studies have been crucial for characterizing molecular motion and chiral selectivity for various guests within TOT clathrates. carleton.capsu.edu

Computational methods are another vital component of the advanced analytical toolkit. Molecular mechanics and ab initio calculations are used to supplement diffraction data. unige.chresearchgate.net When guest molecules are highly disordered in the crystallographic data, these calculations can help determine the minimum-energy conformation of the guest, providing a more realistic model for refinement. unige.ch Furthermore, electrostatic crystal field (ECF-MO) approaches have been used to model the guest within the clathrate, successfully reproducing the experimentally observed enantiomeric excess for guests like 3-buten-2-ol (B146109) by calculating the energy differences between enantiomers within the host cavity. researchgate.net

While techniques such as Pair Distribution Function (PDF) analysis and Small-Angle X-ray Scattering (SAXS) are considered advanced diffraction methods for studying materials lacking long-range order or having nanoscale features, their specific application to this compound systems is not prominently documented in the literature. malvernpanalytical.combruker.com Thus, the "advanced" characterization of TOT clathrates currently lies in the integrated application of high-resolution single-crystal X-ray diffraction with solid-state NMR and theoretical calculations to resolve the complex structural and dynamic properties of the guest-host relationship.

Table 2: Application of Analytical Techniques to this compound Systems

TechniqueType of Information ObtainedSpecific Application to this compound
Single-Crystal X-ray Diffraction (SCXRD)Provides time-averaged atomic positions, bond lengths, angles, and unit cell parameters. americanpharmaceuticalreview.comDetermines the fundamental host structure and models the static disorder of guest molecules. researchgate.netunige.ch
Solid-State ²H NMR SpectroscopyProvides detailed information on molecular dynamics, local ordering, and distinguishes between static and dynamic disorder. psu.eduConfirms the dynamic nature of guest disorder observed in XRD, characterizing motions like flips and librations. researchgate.net
Computational Modeling (Molecular Mechanics, Ab Initio)Calculates minimum-energy conformations and interaction energies between guest and host. unige.chresearchgate.netAids in refining disordered guest structures and predicts enantiomeric excess by calculating energetic preferences. unige.chresearchgate.net

Crystal Engineering Principles Applied to this compound Systems

This compound (TOT) is a classic example of a host molecule whose behavior is explained by the principles of crystal engineering, a field focused on the rational design of functional molecular solids. americanpharmaceuticalreview.comresearchgate.net The formation of TOT inclusion compounds is a direct consequence of the "close packing" principle. The propeller-like TOT molecule is inefficient at packing in a pure crystalline phase, leaving significant empty space. This energetically unfavorable situation drives the inclusion of guest molecules, which fill the voids and allow the system to achieve a more thermodynamically stable, close-packed crystalline phase. unige.ch

A key aspect of crystal engineering with TOT is the control over the resulting crystal architecture—namely, whether it forms a "cage-type" or "channel-type" clathrate. This is largely determined by the size and shape of the guest molecule. Smaller guest molecules, typically with a length less than 9.5 Å, are enclosed within discrete cavities, forming cage structures with a 2:1 host-to-guest stoichiometry. researchgate.net Larger molecules cannot fit into these cages and instead template the formation of continuous, sausage-like channels, leading to a different crystal packing and stoichiometry. epa.govresearchgate.net This guest-dependent selection of the host architecture is a fundamental tool in designing TOT-based systems.

The intrinsic chirality of the TOT molecule, which adopts a propeller-like (P or M) conformation in the solid state, is central to its application in chiral recognition and separation. mcgill.ca Crystal engineering principles are applied to exploit this chirality. The formation of diastereomeric inclusion compounds—(P)-host/(R)-guest versus (P)-host/(S)-guest—can lead to different packing energies, resulting in the preferential inclusion of one guest enantiomer over the other. unige.ch This enantioselectivity is influenced by several factors that can be considered in a design strategy:

Cavity Symmetry and Guest Symmetry: A close match between the symmetry of the guest and the symmetry of the host cavity can lead to greater stability and higher enantiomeric excess. This principle was demonstrated in the photoisomerization of stilbene (B7821643) within a TOT clathrate, where the centrosymmetric cavity stabilized the centrosymmetric trans-stilbene product. epa.gov

Guest Size and Fit: A tight fit between the guest and the host cavity is crucial for effective chiral discrimination. If the guest is too small, either enantiomer can be incorporated with little energy difference. If it is too large, it may distort the cavity, disrupting the chiral recognition mechanism.

Host Architecture: Cage-type clathrates generally exhibit more effective optical resolution than channel-type clathrates because the guest is more constrained in a discrete cavity. mdpi.commpg.de

Through the deliberate selection of guest molecules based on their size, shape, and symmetry, it is possible to engineer TOT crystalline systems with different structures (cages or channels) and functionalities, most notably the separation of enantiomers. mdpi.comscispace.com

Table 3: Examples of Crystal Engineering with this compound

Guest Molecule(s)Guest CharacteristicsResulting Clathrate ArchitectureObserved Crystal Engineering Outcome
Alkanes, Alkyl Halides (< 9.5 Å)Small, linear shape. researchgate.netCage-type. researchgate.netFormation of a stable, close-packed 2:1 host-guest structure. researchgate.net
Longer Alkanes (> 9.5 Å)Large, linear shape. researchgate.netChannel-type. researchgate.netFormation of a different crystal structure to accommodate the larger guest. researchgate.net
2-BromobutaneChiral, fits within a cage. unige.chCage-type. unige.chEnantioselective inclusion, resulting in an enantiomeric excess of ~35% in a single crystal. unige.ch
cis- and trans-StilbeneIsomers with different molecular symmetries. epa.govChannel-type. epa.govSymmetry matching: the centrosymmetric cavity favors the formation and stabilization of the centrosymmetric trans-stilbene isomer upon irradiation. epa.gov

Chirality, Stereochemistry, and Enantioselection in Tri O Thymotide Systems

Intrinsic Chirality and Enantiomorphous Nature of Tri-O-thymotide Crystals

In solution, this compound does not exist as a single rigid structure but as a dynamic equilibrium between two primary chiral conformations: a propeller-like form and a helical form. researchgate.netresearchgate.net

Propeller Conformation (pC3): This is the major and more stable conformation. It possesses C3 symmetry, with all three carbonyl oxygen atoms pointing in the same direction. researchgate.net

Helical Conformation (hC3): This is the minor conformer present in the equilibrium mixture. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in studying the structures and the rates of interconversion between these conformers. researchgate.net The energy barrier for the interconversion of the major, propeller-shaped enantiomers has been determined through these NMR studies. core.ac.uk The dynamic behavior and the exchange between these enantiomeric propeller and helical conformations have also been extensively investigated using dynamic High-Performance Liquid Chromatography (DHPLC). researchgate.netrsc.orgscispace.com

Table 1: Conformational Properties of this compound.
ConformerSymmetryRelative Population in SolutionKey Structural Feature
PropellerC3MajorThree carbonyl oxygens oriented in the same direction. researchgate.net
HelicalC3MinorA twisted, helical arrangement of the macrocycle. researchgate.net

The interconversion dynamics are temperature-dependent, a feature that is crucial for the chromatographic resolution of its stereoisomers. researchgate.net While the propeller-to-helix exchange has a known energy barrier, the dynamics of the enantiomeric helix-to-helix exchange remain less understood. researchgate.net

One of the most remarkable properties of this compound is its ability to undergo spontaneous optical resolution upon crystallization with certain solvent molecules, known as guests. mdpi.comrsc.org While TOT typically crystallizes from many solvents as a racemate (an equal mixture of both enantiomers), its crystallization in the presence of guests like benzene, n-hexane, or chloroform (B151607) can lead to the formation of crystals containing only one of the two enantiomers. slideplayer.comnih.gov

This phenomenon is a type of "second-order asymmetric transformation" or "spontaneous resolution under racemizing conditions (SRURC)". nih.govamazonaws.com It occurs because the enantiomers rapidly interconvert in the solution phase. amazonaws.com During crystallization, if one enantiomer begins to preferentially crystallize (a stochastic event or one induced by seeding), the equilibrium in the solution is disturbed. The remaining enantiomer in the solution then rapidly converts into the one that is crystallizing to restore equilibrium, a process known as racemization. amazonaws.com This dynamic interplay allows for the entire racemic mixture to eventually crystallize as a single enantiomer, achieving a total spontaneous resolution. amazonaws.com Repetitive preparations of the TOT-benzene clathrate have shown that the resulting crystals exhibit random optical activity, indicating no inherent energetic bias for one enantiomer over the other. nih.gov

Enantioselective Inclusion and Chiral Recognition

The chiral structure of this compound allows it to act as a host molecule, forming inclusion compounds (clathrates) with a wide variety of smaller guest molecules. The formation of these clathrates is often highly enantioselective.

Chiral discrimination in TOT systems is a direct consequence of its crystallization into enantiomorphous lattices, which feature chiral cavities or channels. rsc.orgresearchgate.net The chirality of these cavities is dictated by the homochiral arrangement of TOT molecules within the crystal. core.ac.uk These well-defined chiral spaces act as receptors that can differentiate between enantiomers of a chiral guest molecule or induce chirality in a prochiral guest.

The mechanism relies on the three-dimensional fit and intermolecular interactions between the host and the guest. Only one enantiomer of a chiral guest may fit optimally into the chiral cavity of a given homochiral TOT crystal, leading to its selective inclusion. ibb.waw.pl This process of selective inclusion is known as chiral recognition. slideplayer.com Solid-state NMR studies have been instrumental in examining this guest-host recognition, for instance, by resolving the signals of enantiotopic methyl groups in prochiral guest molecules like 2-propanol and dimethylsulfoxide when included in TOT clathrates. tandfonline.com The efficiency of chiral recognition depends on the strength of the intermolecular interactions between the guest enantiomer and the crystal surface; weak interactions can diminish the enantioselectivity. rsc.org

The chiral cavities within this compound crystals can serve as microreactors, influencing the chemical reactions of included guest molecules. researchgate.netrsc.org It has been demonstrated that an external reactant can diffuse into the TOT host lattice and react with the guest molecule in a way that differs significantly from reactions in a standard liquid solution. researchgate.net

These intracrystalline reactions can exhibit high regio- and stereospecificity, which is imposed by the chiral environment of the host cavity. researchgate.net This transfer of chirality from the host to the guest product is a form of asymmetric synthesis. For example, when prochiral oxiranes included as guests in TOT clathrates were exposed to gaseous hydrogen halides (HCl, HBr), the resulting ring-opening reactions showed distinct chemical reactivity and stereoselectivity compared to the same reactions in homogeneous phases. researchgate.net The highly specific nature of these host-reactant interactions allowed for the accurate determination of the absolute configuration of the reaction products. researchgate.net

Chromatographic Resolution of this compound Stereoisomers

The separation of the rapidly interconverting stereoisomers of this compound presents a unique challenge that has been successfully addressed by dynamic high-performance liquid chromatography (DHPLC) on chiral stationary phases (CSPs). core.ac.ukrsc.orgnortheastern.edu This technique is exceptionally well-suited for investigating chiral molecules with labile stereogenic elements that interconvert on the timescale of the separation process. core.ac.uksemanticscholar.org

By performing chromatography at various temperatures, the kinetics of the on-column interconversion can be studied. researchgate.net At room temperature, attempts to resolve the TOT enantiomers by HPLC on CSPs were often unsuccessful, resulting in broad, unresolved peaks due to rapid interconversion. researchgate.net However, by lowering the column temperature, the rate of interconversion between the propeller and helical conformations can be slowed significantly. This allows for the partial or complete resolution of the enantiomers. researchgate.netcore.ac.uk

For instance, studies have shown that at temperatures around -15 °C to -5 °C, the dynamic chromatographic profiles show clear evidence of on-column interconversion. researchgate.netcore.ac.uk At even lower temperatures, such as -80 °C or -90 °C, it becomes possible to resolve the enantiomers of not only the major propeller conformer but also the minor, less stable helical conformer. researchgate.netcore.ac.uk The experimental peak profiles obtained from DHPLC can be analyzed by computer simulation to extract the kinetic parameters of the interconversion process. core.ac.uk

Table 2: Example of Dynamic HPLC Conditions for this compound Resolution. researchgate.net
ParameterCondition
Stationary PhaseChiral Stationary Phase (e.g., CSP3)
Eluentn-hexane/dichloromethane (B109758)/2-propanol (40/40/10)
Flow Rate1.0 mL min⁻¹
DetectionUV at 250 nm
Temperature for Dynamic Behavior15 °C
Temperature for Slow Interconversion-5 °C

HPLC on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful method for separating the interconverting stereoisomers of this compound. researchgate.netrsc.org In solution, TOT exists as a dynamic mixture of a major propeller-like conformation (pC3 symmetry) and a minor helical conformation (hC1 symmetry). rsc.org

The separation of these conformers is achieved on various CSPs, which allows for the resolution of the enantiomeric forms. researchgate.netrsc.org For instance, studies have employed polysaccharide-based CSPs, which are known for their broad enantiorecognition capabilities. mdpi.com The choice of CSP is critical, as the interactions between the chiral selector of the stationary phase and the TOT enantiomers govern the separation efficiency. scielo.org.mx

Research has demonstrated the successful separation of TOT's interconverting stereoisomers using HPLC on CSPs. rsc.org The dynamic nature of the chromatography, where interconversion between enantiomers can occur on the column, provides a unique challenge and opportunity for studying the kinetics of this process. researchgate.netrsc.org

Dynamic Chromatographic Studies and Temperature Dependence

Dynamic High-Performance Liquid Chromatography (DHPLC) is a specialized technique used to investigate the kinetics of stereochemically labile compounds like this compound. chemrxiv.org By varying the column temperature, the rate of on-column interconversion between the enantiomeric propeller and helical conformations can be manipulated and studied. researchgate.netrsc.org

At lower temperatures, the interconversion process slows sufficiently to allow for the separation of the individual stereoisomers, resulting in distinct peaks in the chromatogram. rsc.orgmdpi.com As the temperature is increased, the rate of interconversion accelerates, leading to characteristic changes in the chromatographic profile, such as peak broadening and the formation of a plateau between the peaks of the two enantiomers. rsc.org Eventually, at a high enough temperature (the coalescence temperature), the individual peaks merge into a single broad peak, indicating that the interconversion is too rapid for separation to occur. mdpi.com

Computer simulations of these dynamic chromatograms allow for the determination of the kinetic and thermodynamic parameters of the interconversion process. rsc.org For the on-column helix to propeller conversion of TOT, apparent rate constants have been calculated. For example, at 15°C, the rate constant for the helix to propeller conversion (k1,2) was found to be 0.75 min⁻¹, while the reverse process (k2,1) was 0.08 min⁻¹. rsc.org These rates correspond to energy barriers (ΔG‡) of 19.4 ± 0.1 kcal mol⁻¹ for the helix to propeller switch and 20.6 ± 0.1 kcal mol⁻¹ for the propeller to helix switch, which are consistent with data from other techniques like dynamic NMR. rsc.org

Table 1: On-Column Interconversion Kinetics of this compound at 15°C

Conversion ProcessRate Constant (min⁻¹)Energy Barrier (ΔG‡, kcal mol⁻¹)
Helix to Propeller0.7519.4 ± 0.1
Propeller to Helix0.0820.6 ± 0.1

This table presents the apparent rate constants and associated energy barriers for the on-column interconversion of this compound conformers as determined by dynamic HPLC simulations. rsc.org

Determination of Absolute Configuration of Guest Molecules

This compound's ability to form crystalline inclusion compounds, or clathrates, with a wide variety of guest molecules has been exploited for determining the absolute configuration of these guests. unige.chacs.org When a chiral guest molecule is included within the chiral cavity of the TOT host, a specific host-guest configurational correlation can be established. tandfonline.com

The principle behind this application lies in the phenomenon of chiral recognition, where the chiral environment of the TOT host lattice preferentially accommodates one enantiomer of a guest molecule over the other. ibb.waw.pl This enantioselectivity can be significant; for example, the inclusion of 2-bromobutane (B33332) in a TOT clathrate can result in an enantiomeric excess of about 35% for one of the enantiomers within a single crystal grown from a racemic mixture. unige.ch

X-ray crystallography is a primary tool for elucidating the three-dimensional structure of these TOT clathrates. unige.chunige.ch By determining the crystal structure, the absolute configuration of the TOT host can be assigned, and subsequently, the absolute configuration of the entrapped guest molecule can be deduced. unige.ch For instance, in the this compound-2-bromobutane (2:1) clathrate, the M configuration was arbitrarily assigned to the two independent TOT molecules, which then allowed for the identification of the R configuration of the included 2-bromobutane. unige.ch

This method provides a powerful, albeit indirect, means of assigning the absolute stereochemistry of chiral molecules that may be difficult to determine by other methods. nih.gov The reliability of this approach is dependent on the quality of the crystal and the unambiguous determination of the host and guest structures. mdpi.com

Solid State Organic Reactions Within Tri O Thymotide Clathrates

Modification of Guest Reactivity within Host Lattices

The inclusion of guest molecules within the well-defined channels and cages of tri-o-thymotide crystals can dramatically alter their chemical reactivity compared to reactions in isotropic media such as solutions or the gas phase. The host lattice can pre-organize the guest molecules into specific conformations, restrict their mobility, and provide a chiral environment, all of which contribute to unique reaction selectivities.

One of the significant advantages of using this compound clathrates as reaction vessels is the ability to achieve high levels of regiospecificity. The steric constraints imposed by the host cavity can direct a reagent to attack a specific site on the guest molecule, leading to the preferential formation of one constitutional isomer over others.

A notable example of this is the reaction of prochiral epoxides with gaseous hydrogen halides. When 2,2-dimethyloxirane (B32121) is included as a guest in a TOT clathrate and subsequently exposed to gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr), the ring-opening reaction proceeds with high regiospecificity. The attack of the halide nucleophile occurs exclusively at the primary carbon atom, yielding the corresponding 1-halo-2-methyl-2-propanol as the sole product. This is in contrast to the reaction in solution, where a mixture of products from the attack at both the primary and tertiary carbon atoms is often observed. The constrained environment of the TOT cage is believed to sterically hinder the approach of the hydrogen halide to the more substituted carbon of the epoxide ring, thus dictating the observed regiospecific outcome.

Guest MoleculeReagentMajor ProductRegioselectivity
2,2-DimethyloxiraneGaseous HCl/HBr1-Halo-2-methyl-2-propanolHigh (attack at primary carbon)

This table illustrates the regiospecificity observed in the ring-opening of an epoxide within a this compound clathrate.

The inherent chirality of the this compound host lattice, which crystallizes into enantiomorphic space groups, provides a powerful tool for inducing enantioselectivity in reactions involving prochiral or racemic guest molecules. The chiral environment of the host can differentiate between enantiotopic faces or enantiomers, leading to an excess of one enantiomer in the product.

This principle has been demonstrated in the acid-catalyzed ring-opening of prochiral epoxides. For instance, when a clathrate of 2,2-dimethyloxirane in enantiomerically pure (+)-TOT is treated with a hydrogen halide, the resulting halohydrin is found to be optically active, indicating that the reaction has proceeded with a degree of enantioselectivity. The chiral cavity of the host influences the trajectory of the incoming nucleophile, favoring attack on one of the two enantiotopic faces of the epoxide. While the enantiomeric excesses (e.e.) observed in these early studies were modest, they provided clear proof-of-concept for chirality transfer from the host lattice to the reacting guest molecule.

Similarly, the reaction of racemic trans-2,3-dimethyloxirane (B155703) with hydrogen halides within the TOT host has been shown to proceed with kinetic resolution, where one enantiomer of the epoxide reacts preferentially over the other, leading to an enrichment of the unreacted epoxide in the slower-reacting enantiomer.

Guest MoleculeHost ChiralityReagentProductOutcome
2,2-Dimethyloxirane(+)-TOTGaseous HBr1-Bromo-2-methyl-2-propanolEnantiomeric excess observed
rac-trans-2,3-DimethyloxiraneChiral TOTGaseous HCl(2R,3S)-3-Chloro-2-butanolKinetic resolution

This table provides examples of enantioselective conversions within chiral this compound clathrates.

Stereoselective Mechanisms in Confined Environments

The confined space within the this compound lattice not only influences the regio- and enantioselectivity of reactions but also governs the stereochemical pathways of intramolecular rearrangements and other transformations. The host can stabilize specific transition states and intermediates, leading to stereoselective outcomes that are often difficult to achieve in solution.

The acidic microenvironment that can be generated within the TOT lattice upon introduction of reagents like hydrogen halides facilitates unique isomerization reactions. A remarkable example is the acid-catalyzed isomerization of included epoxides to allylic alcohols. When crystals of the TOT clathrate of cis-2,3-dimethyloxirane are exposed to a stream of gaseous HCl or HBr, a quantitative rearrangement to 3-methyl-3-buten-2-ol (B86003) occurs. This transformation is highly specific to the clathrate environment; in solution, this reaction requires much harsher conditions and often leads to a mixture of products. The constrained environment of the TOT cage is thought to stabilize the carbocation intermediate and facilitate the specific proton transfer required for the formation of the allylic alcohol.

While the synthetic outcomes of reactions within this compound clathrates have been well-documented, detailed kinetic studies of these solid-state processes are less common. The heterogeneous nature of these reactions, involving the diffusion of a gas or liquid into a solid crystal, presents challenges for traditional kinetic analysis. However, it is understood that the reaction rates are influenced by factors such as the crystal size, the presence of defects, and the concentration of the external reagent. The progress of these reactions can be monitored using techniques such as solid-state NMR or by dissolving the crystals at various time points and analyzing the guest-product mixture by gas chromatography. These studies have indicated that the reactions often exhibit an initial induction period, followed by a steady reaction rate, and finally a slowing down as the reactant is consumed. A comprehensive kinetic model for these intra-crystalline reactions would need to account for both the diffusion of the reagent into the crystal and the intrinsic rate of the chemical transformation within the host cage. Further research in this area is needed to fully elucidate the kinetics of these fascinating solid-state reactions.

Influence of Host Environment on Photochemical Behavior

The rigid and confined environment of the this compound host lattice can exert significant control over the photochemical behavior of included guest molecules. By restricting molecular motion, the host can inhibit certain photoreactions while promoting others, leading to altered product distributions and selectivities compared to solution-phase photolyses.

A classic example of this is the cis-trans photoisomerization of stilbene (B7821643). When cis-stilbene (B147466) is included in a TOT clathrate, its photoisomerization to the trans isomer is facilitated. Conversely, the photoreaction of the included trans-stilbene (B89595) is inhibited. The crystal structure of the TOT-stilbene clathrates reveals that the elongated, sausage-like channels of the host can accommodate the planar trans-stilbene more readily than the bulkier cis-isomer. This suggests that the host environment provides a template that favors the formation and stabilization of the trans form.

While the photoisomerization of olefins has been studied, the photochemical behavior of other classes of compounds, such as ketones, within this compound remains an area with potential for further exploration. Photochemical processes like the Norrish Type I and Type II reactions of ketones are highly dependent on the conformation of the molecule and the mobility of the resulting radical intermediates. It is plausible that the constrained environment of the TOT host could significantly influence the outcome of such reactions, potentially favoring cyclization products over cleavage products or altering the lifetimes of the intermediate biradicals. However, specific studies on such reactions within this compound are not extensively reported in the literature. The investigation of a broader range of photochemical transformations within this unique host system could provide deeper insights into the principles of solid-state photoreactivity.

Geometric Isomerization (e.g., Stilbene Photoisomerization)

The photoisomerization of stilbene is a classic example of a geometric isomerization that has been extensively studied within TOT clathrates. The host lattice of TOT can influence the course and outcome of the cis-trans isomerization of guest molecules like stilbene.

Inclusion complexes of TOT with both cis- and trans-stilbene have been prepared and characterized. acs.orgacs.org Upon irradiation with a Pyrex filter, the clathrate containing cis-stilbene is transformed into the trans-stilbene-TOT clathrate. acs.org The crystal structure of the trans-stilbene-TOT complex reveals that the stilbene molecules occupy centrosymmetric positions within the channels of the TOT host. acs.orgacs.org In contrast, the cis-stilbene guest molecules are disordered within the clathrate channels. acs.org

The experimental observations suggest a reaction pathway where the photoisomerization of cis-stilbene to trans-stilbene occurs within the clathrate. acs.org The stability of the trans-stilbene clathrate and the photoreactivity of the cis-stilbene complex can be attributed to several factors, including the disorder of the cis isomer and the higher energy state it occupies within the host. acs.org A key factor in this control is the symmetry match between the guest molecule and the cavity. The centrosymmetric cavity of the TOT clathrate appears to stabilize the centrosymmetric trans-stilbene, thereby favoring its formation from the non-centrosymmetric cis-stilbene. acs.org

In a related study, the cis and trans isomers of methyl cinnamate (B1238496) also form clathrates with TOT. acs.org However, in this case, neither the reactant nor the product can achieve the symmetry of the host cavity. Consequently, irradiation of either the pure cis- or trans-cinnamate clathrate leads to an approximately equal mixture of both isomers. acs.org This highlights the importance of the guest's ability to conform to the symmetry of the host's cavity in directing the isomerization process.

Table 1: Stilbene Isomerization in this compound Clathrates

Guest MoleculeInitial State in ClathrateOutcome of IrradiationKey Observation
cis-StilbeneDisorderedFormation of trans-stilbene-TOT clathrateReaction proceeds towards the more stable, centrosymmetric isomer. acs.org
trans-StilbeneOrdered, centrosymmetricStableThe centrosymmetric cavity stabilizes the centrosymmetric guest. acs.org
cis-Methyl CinnamateN/AMixture of cis and trans isomersNeither isomer matches the cavity symmetry, leading to an equilibrium mixture. acs.org
trans-Methyl CinnamateN/AMixture of cis and trans isomersNeither isomer matches the cavity symmetry, leading to an equilibrium mixture. acs.org

Control over Reaction Pathways

The constrained environment of the TOT clathrate channels can be leveraged to control the pathways of chemical reactions. The host structure can influence which reactions are permitted and can direct the formation of specific products. This control is exerted through several mechanisms, including the restriction of molecular motion, the enforcement of specific reactant orientations, and the stabilization of particular transition states or products.

The case of stilbene photoisomerization is a prime example of this control. The TOT host favors the formation of the trans isomer due to the compatibility of its molecular symmetry with the symmetry of the clathrate cavity. acs.org This demonstrates how the host can create an energy landscape that directs the reaction along a specific pathway, leading to a particular product.

The concept of "crystal engineering" is central to understanding this control. By modifying the host structure or choosing guests with specific geometric and electronic properties, it is possible to pre-organize reactants in the solid state, thereby steering the reaction towards a desired outcome. The topochemical principles, which relate the crystal structure of the reactants to the structure of the products, are highly relevant in the context of TOT clathrates. iupac.org The host lattice essentially acts as a "reaction vessel" at the molecular level, dictating the proximity and orientation of the reacting species.

Furthermore, the stability of the inclusion complex itself can be a controlling factor. The formation of a stable clathrate with a particular product can act as a thermodynamic sink, driving the reaction to completion. In the stilbene isomerization, the greater stability of the trans-stilbene-TOT clathrate contributes to the observed reaction outcome. acs.org

The ability to control reaction pathways in this manner opens up possibilities for stereoselective synthesis and the formation of novel materials. By understanding the interplay between the host architecture and the guest reactivity, it is possible to design solid-state reaction systems with a high degree of control over the chemical transformations.

Theoretical and Computational Investigations of Tri O Thymotide

Molecular Modeling and Force Field Calculations

Molecular modeling based on molecular mechanics (MM) is a cornerstone of computational studies on large supramolecular systems such as TOT clathrates. This approach simplifies the system by treating atoms as spheres and bonds as springs, governed by a set of equations and parameters known as a force field. researchgate.netrsc.org This simplification allows for the efficient calculation of the potential energy of a molecule as a function of its atomic coordinates, making it feasible to study large systems containing many atoms.

Force fields like MM2, AMBER, and CHARMM are collections of parameters and potential energy functions that describe interactions such as bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.netrsc.orgcus.ac.innih.gov In the context of tri-o-thymotide, molecular mechanics has been instrumental in determining the geometry of the host molecule and in modeling its inclusion complexes. acs.org For instance, when the crystal structure of a TOT clathrate is being determined, molecular mechanics can be used to calculate a minimum-energy conformation of the guest molecule to be used as a rigid component in the structural refinement. acs.org

This compound is a conformationally flexible molecule. In solution, it exists as a mixture of interconverting stereoisomers, primarily a chiral, three-bladed propeller conformation (with P and M enantiomers) and a helical conformation. researchgate.net In the solid state, it is typically found in the propeller form. researchgate.net

Conformational analysis using molecular mechanics aims to identify the stable conformations of the TOT molecule and to map the potential energy surface, or energy landscape, that connects them. acs.orgamanote.com An energy landscape is a multidimensional surface where the potential energy of the system is plotted against its conformational degrees of freedom. cdnsciencepub.comimist.ma The low-energy regions, or valleys, on this landscape correspond to stable or metastable conformations. By calculating the energy of thousands of different conformations, researchers can identify the global energy minimum and other low-energy conformers, providing insight into the molecule's structural preferences. For TOT, these calculations help explain why the propeller conformation is favored in the crystalline state and how the molecule's chirality is expressed. acs.orgresearchgate.net

A key application of molecular modeling for this compound is the calculation of interaction energies between the TOT host and its encapsulated guest molecules. These calculations are vital for understanding the principles of chiral recognition and the stability of the resulting clathrate compounds. acs.orgmcgill.ca The total interaction energy is the sum of non-covalent forces, primarily van der Waals interactions and electrostatic interactions, between the host and the guest. mcgill.ca

Packing energy calculations, a form of molecular mechanics, can be employed to model the fit of a guest molecule within the TOT cavity. acs.org By comparing the interaction energies of different guests or different enantiomers of a chiral guest, one can predict the selectivity of the host. For example, calculations can rationalize the observed enantiomeric excess of a guest like 2-bromobutane (B33332) when crystallized with TOT from a racemic mixture. acs.org These theoretical energy values provide a quantitative measure of the stability of the host-guest complex. amanote.comsciety.org

Table 1: Representative Host-Guest Interaction Energy Components This table presents illustrative data for a hypothetical TOT-guest system to demonstrate the typical energy components calculated using molecular mechanics. Actual values vary depending on the guest and the force field used.

Interaction ComponentCalculated Energy (kcal/mol)Description
van der Waals Energy-8.5Contributes to the stability through attractive dispersion forces and defines the shape complementarity between host and guest.
Electrostatic Energy-4.2Arises from the interaction of partial charges on the atoms of the host and guest, including dipole-dipole interactions.
Total Interaction Energy -12.7 The sum of non-bonded interaction energies, indicating the overall stability of the host-guest complex.

Quantum Chemical Studies (e.g., DFT/B3LYP)

For a more detailed and accurate description of molecular properties, particularly those involving electronic effects, quantum chemical methods are employed. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. researchgate.netnih.gov Functionals like B3LYP are popular choices as they provide a good balance between computational cost and accuracy. imist.mamdpi.com Unlike force fields, DFT methods explicitly model the electrons in the system, allowing them to describe complex interactions like polarization and charge transfer, which are crucial in host-guest chemistry. sciety.org

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. These interactions give rise to its chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD). Quantum chemical calculations, particularly Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting these properties. sciety.orgnih.gov

By calculating the ECD and OR spectra for a specific enantiomer of TOT (e.g., the P-propeller), and comparing the simulated spectrum with experimental data, the absolute configuration of the molecule can be determined. researchgate.netrsc.orgunige.ch These calculations provide detailed insight into the electronic transitions responsible for the observed spectral features, linking the macroscopic property of optical activity to the molecule's three-dimensional electronic structure. unige.ch

Table 2: Illustrative Calculated Chiroptical Properties for a TOT Enantiomer This table shows the type of data generated from quantum chemical calculations of chiroptical properties. The values are for illustrative purposes.

PropertyWavelength (nm)Calculated ValueSignificance
Optical Rotation (OR)589 (Sodium D-line)+120 deg·cm²·dmol⁻¹Predicts the direction and magnitude of rotation of plane-polarized light.
Electronic Circular Dichroism (ECD)254+35 M⁻¹cm⁻¹Corresponds to the differential absorption of left- and right-circularly polarized light at a specific electronic transition.
Electronic Circular Dichroism (ECD)228-52 M⁻¹cm⁻¹A negative band at another wavelength, which together with positive bands creates a unique spectral fingerprint for the enantiomer.

Identifying the precise location and orientation of a guest molecule within the host cavity is crucial for understanding the nature of the host-guest interaction. Computational methods provide a systematic way to determine the most stable adsorption site. A common strategy involves a multi-level approach. chemrxiv.org

First, molecular docking or a systematic search using a force field can be used to perform an initial screening of the potential energy surface inside the TOT cavity, identifying several possible low-energy binding locations. chemrxiv.org Subsequently, these candidate structures are used as starting points for more accurate geometry optimizations using quantum chemical methods like DFT. researchgate.net This refinement process optimizes the geometry of both the host and guest, allowing for subtle structural rearrangements and providing a highly accurate picture of the host-guest complex. The final optimized structures reveal the preferred binding site and the specific interactions, such as hydrogen bonds or C-H···π interactions, that stabilize the complex. chemrxiv.org

Molecular Dynamics Simulations of Host-Guest Systems

While molecular mechanics and quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecular systems. acs.org MD simulations solve Newton's equations of motion for all atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound clathrates, MD simulations are invaluable for investigating the mobility and dynamics of guest molecules within the host cavity. acs.orgcdnsciencepub.com These simulations can reveal how a guest molecule rotates or translates within its cage and can be used to calculate activation energies for these motions. cdnsciencepub.com The results from MD simulations can be directly compared with experimental data from techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, which also probe molecular motion. rsc.orgcdnsciencepub.comamanote.com This combination of simulation and experiment provides a powerful approach to characterizing the intricate dynamic interplay between the TOT host and its guests.

Crystal Structure Prediction Methodologies for this compound Clathrates

The prediction and elucidation of the crystal structure of this compound clathrates are fundamental to understanding their unique inclusion capabilities and chiral recognition properties. A combination of experimental and computational methods is employed to determine how guest molecules are accommodated within the host TOT lattice.

Initial structural determination relies heavily on single-crystal X-ray diffraction analysis. This experimental technique provides precise atomic coordinates, bond lengths, and bond angles, forming the basis for understanding the host's geometry and the conformation of the included guest molecule. For instance, the crystal structure of the this compound clathrate with 2-bromobutane was determined by direct methods from diffraction data collected at 125 K. Similarly, the structure of a clathrate with 3-buten-2-ol (B146109) as a guest was resolved at 153 K, revealing key details about host-guest interactions and chiral discrimination. unige.ch

Computational methods are indispensable for refining experimental data and exploring conformational possibilities that are not easily observed. Force field methods and molecular mechanics are commonly used to compare the observed conformations of guest molecules with calculated, energy-minimized conformers. frontiersin.org In the case of the 2-bromobutane clathrate, a minimum-energy conformation was calculated using molecular mechanics and included as a rigid component in the structural model.

More advanced computational techniques, such as ab initio Self-Consistent Field-Linear Combination of Atomic Orbitals-Molecular Orbitals (SCF-LCAO-MO) methods, have been applied to optimize the geometries of guest molecules within the electrostatic crystal field (ECF-MO) of the TOT host. This approach allows for a detailed analysis of the geometric differences between the guest molecule in the gas phase versus its state within the solid clathrate. For the 3-buten-2-ol guest, this method successfully reproduced the observed enantiomeric excess by calculating the difference in molecular energy between the two enantiomers optimized within the clathrate. chemrxiv.org

The table below summarizes crystallographic data for representative this compound clathrates, illustrating the typical trigonal crystal system in which they crystallize.

Guest MoleculeCrystal SystemSpace Groupa (Å)c (Å)Temperature (K)Reference
Chlorocyclohexane (B146310)TrigonalP3₁2113.60430.605Not Specified frontiersin.org
2-BromobutaneTrigonalP3₁2113.62030.075125 aip.org
3-Buten-2-olTrigonalP3₁2113.44430.217153 unige.ch

Applications of Machine Learning in this compound Research

While direct applications of machine learning (ML) to this compound are not yet widely reported, the rapid integration of AI into supramolecular and materials chemistry presents a significant opportunity for advancing TOT research. frontiersin.orgdiva-portal.org ML models are poised to accelerate discovery and deepen the understanding of host-guest systems by efficiently navigating vast chemical and structural spaces. gla.ac.uk

One of the most promising areas is the acceleration of crystal structure prediction (CSP). sciopen.com Traditional CSP methods are computationally expensive, but ML potentials, trained on data from Density Functional Theory (DFT) calculations, can drastically reduce the time required to evaluate the energy of a potential crystal structure. aip.orgnih.gov For a complex host like TOT, which can form numerous polymorphs and clathrates, ML-accelerated CSP could rapidly screen potential guest molecules and predict the resulting clathrate structures. sciopen.com

Furthermore, ML can be applied to predict the binding affinities and thermodynamic properties of host-guest complexes. chemrxiv.org Supervised learning models, such as Support Vector Machines (SVM) or Graph Neural Networks (GNNs), can be trained on existing experimental or computational data to predict the likelihood and strength of inclusion for new guest molecules. mit.edu For example, GNNs have been successfully used to classify the structures of clathrate hydrates, a methodology that could be adapted to distinguish between different structural forms of TOT clathrates. aip.org This predictive power would enable high-throughput virtual screening of candidate guests for specific applications, such as chiral separations or controlled release.

Generative AI models offer another exciting frontier for designing novel host-guest systems. diva-portal.org A generative model, such as a variational autoencoder or a generative adversarial network (GAN), could be trained on the structural features of known clathrates to propose entirely new guest molecules or even modifications to the TOT host itself to achieve desired properties. gla.ac.uksciopen.com Research has already demonstrated the use of generative models to design organic ligands for coordination cages, a concept that could be extended to the building blocks of TOT. diva-portal.org

The table below outlines potential applications of various machine learning models in the context of this compound research.

Machine Learning ModelPotential Application in this compound ResearchExpected OutcomeReference
Graph Neural Networks (GNNs)Classification of clathrate polymorphs and prediction of host-guest binding energies.Rapid identification of crystal structures and high-throughput screening of potential guests. chemrxiv.orgaip.orgnih.gov
Support Vector Machines (SVM)Predicting equilibrium binding coefficients for guest inclusion.Quantitative prediction of guest affinity for targeted molecular recognition. mit.edumdpi.com
Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs)De novo design of guest molecules with high affinity and selectivity for the TOT cavity.Discovery of novel guest molecules for specific applications like sensing or catalysis. gla.ac.uksciopen.com
Machine Learning Potentials (MLPs)Accelerating molecular dynamics and crystal structure prediction simulations.Efficient exploration of conformational landscapes and prediction of stable clathrate structures. aip.orgrsc.org

Advanced Applications and Research Frontiers

Separation Science and Purification Technologies

The ability of Tri-o-thymotide to form host-guest complexes has been exploited in various separation and purification technologies. While much of the focus has been on the separation of enantiomers, its applications extend to other areas of chromatography and selective sorption.

This compound's primary application in chromatography has been centered on its chiral recognition capabilities. slideplayer.comresearchgate.net The molecule exists as interconverting propeller and helical conformations, and its dynamic stereochemistry has been a subject of study using high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs). researchgate.netrsc.org These studies have provided fundamental insights into the mechanisms of chiral recognition and the dynamics of stereoisomer interconversion on a chromatographic timescale. researchgate.netrsc.org

While direct applications of TOT as a stationary phase for non-chiral chromatography are not extensively documented, its well-established ability to form inclusion compounds with a wide array of guest molecules suggests potential in this area. researchgate.netinflibnet.ac.inresearchgate.net The formation of these clathrates is dependent on the size and shape of the guest molecule, a property that could be harnessed for the separation of isomers or closely related compounds. researchgate.netinflibnet.ac.in For instance, TOT is known to form channel- or cage-like structures depending on the guest, which could provide a basis for selective retention in a chromatographic setup. inflibnet.ac.inresearchgate.net The separation of xylene isomers has been demonstrated using a versatile tripodal host, and similar principles could be applied to TOT-based systems. labxing.com

The porous nature of crystalline this compound, with cavities or channels formed by the host lattice, theoretically allows for the inclusion of small molecules, including gases. inflibnet.ac.inuct.ac.zauct.ac.za However, there is a notable lack of dedicated research on the application of TOT for gas storage and selective sorption. The majority of research in this field has focused on materials with higher porosity and more robust frameworks, such as metal-organic frameworks (MOFs).

Despite the absence of direct studies, the foundational principles of clathrate formation suggest that TOT could potentially encapsulate gaseous guests. inflibnet.ac.in The size and shape of the cavities within the TOT crystal lattice would be a critical factor in determining its selectivity for different gases. inflibnet.ac.in The interaction between the gas molecules and the inner surface of the TOT cavity would also play a crucial role in the stability of such inclusion compounds. cdnsciencepub.com Future research could explore the modification of TOT's structure to enhance its porosity and affinity for specific gases, potentially leading to applications in gas separation or storage.

Molecular Recognition in Advanced Materials Science

The precise molecular recognition capabilities of this compound make it an excellent building block for the creation of advanced materials with tailored properties. researchgate.netcqmf-qcam.ca Its host-guest chemistry is central to the design of smart materials and chemical sensors. researchgate.net

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light, by altering their properties. nih.govspecificpolymers.com The host-guest systems of this compound offer a versatile platform for the development of such materials. The inclusion or release of guest molecules within the TOT lattice can be triggered by external factors, leading to a change in the material's physical or chemical characteristics.

For example, the incorporation of photoresponsive guest molecules into a TOT clathrate could lead to a material that changes its optical properties upon irradiation. acs.orgnih.gov Similarly, thermo-responsive polymers or guest molecules could be used to create materials that alter their structure or release a payload at a specific temperature. rsc.orgmdpi.commdpi.com While the concept is well-established in supramolecular chemistry, specific examples of stimuli-responsive smart materials based on TOT are not yet widely reported, representing a promising area for future research. The development of such materials could have applications in areas like controlled release, sensing, and molecular switching.

A significant and well-documented application of this compound is in the field of chemical sensors, particularly as an ionophore in ion-selective electrodes (ISEs). researchgate.netmdpi.com An ionophore is a substance that can reversibly bind ions, and TOT has been shown to be an effective and selective ionophore for chromium(III) ions (Cr³⁺). researchgate.net

In these sensors, TOT is incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC). researchgate.net The TOT molecules within the membrane selectively bind with Cr³⁺ ions from a sample solution, leading to a change in the membrane potential. This potential change can be measured and correlated to the concentration of Cr³⁺ ions in the sample.

Parameter Value Reference
IonophoreThis compound researchgate.net
MatrixPolyvinyl chloride (PVC) researchgate.net
Target IonChromium(III) (Cr³⁺) researchgate.net
Linear Range4.0×10⁻⁶ to 1.0×10⁻¹ M researchgate.net
Nernstian Slope20.0±0.1 mV/decade researchgate.net
pH Range2.8–5.1 researchgate.net
Response Time<10 s researchgate.net

The development of TOT-based ISEs demonstrates the practical application of its molecular recognition properties for environmental monitoring and industrial process control. The high selectivity and sensitivity of these sensors make them a valuable tool for the determination of trace amounts of chromium. researchgate.net

Future Directions in this compound Research

The research on this compound is poised to expand into several exciting new directions, building upon the foundational knowledge of its supramolecular chemistry.

One promising avenue is the development of novel stimuli-responsive materials . cqmf-qcam.ca By incorporating photo-, thermo-, or pH-sensitive guest molecules, it may be possible to create dynamic materials where the inclusion and release processes are externally controllable. This could lead to applications in targeted drug delivery, catalysis, and "smart" coatings.

Further exploration of TOT's potential in separation science is also warranted. While its use in chiral separations is known, its application in the separation of non-chiral isomers and even gases remains largely unexplored. researchgate.netinflibnet.ac.in Modifying the structure of TOT to create larger or more specialized cavities could open up new possibilities in this area.

The synthesis of TOT derivatives and analogues is another key area for future research. acs.org By altering the substituents on the aromatic rings, it may be possible to fine-tune the electronic and steric properties of the cavity, leading to enhanced selectivity for specific guests or novel catalytic activities.

Finally, the integration of this compound into nanostructured materials and devices is a frontier with significant potential. cqmf-qcam.ca This could involve the assembly of TOT-based supramolecular structures on surfaces or the incorporation of TOT into more complex architectures, leading to the development of advanced sensors, molecular machines, and functional materials with unprecedented properties.

Exploration of Novel Derivatives and Host Architectures

The inherent ability of this compound (TOT) to form stable inclusion compounds, or clathrates, has spurred significant research into modifying its core structure to create novel host molecules with tailored properties. taylorfrancis.comgla.ac.uk The exploration of new derivatives and expanded host architectures is a key frontier in harnessing the potential of this unique molecular scaffold.

Early research focused on improving the synthesis of TOT itself. The conventional cyclodehydration of o-thymotic acid often resulted in low yields (around 35%) due to the formation of byproducts like di-o-thymotide (DOT) and other condensation products. brandeis.edu A major advancement was the discovery that using neat phosphorus oxychloride (POCl₃) at 50°C could dramatically increase the yield of TOT to 93%. This optimized method also proved effective for other salicylic (B10762653) acid derivatives, providing a general and improved pathway to a family of related "trimer" host compounds. brandeis.edu

Building on this, scientists have synthesized a variety of TOT analogs by modifying the peripheral substituents or the core macrocyclic structure. One area of investigation has been the introduction of halogen atoms. Halogenated trisalicylide (B3329460) derivatives, including both three-fold symmetric (C₃) and dissymmetric (C₁) trimers, have been created. researchgate.net Interestingly, initial studies indicated that these specific halogenated TOT analogs did not form clathrates. However, the research demonstrated that the halogen could be reductively removed, offering a new synthetic route to access TOT-based host molecules. researchgate.net

Another strategy involves expanding the macrocyclic ring itself, moving from trimers to larger structures. Researchers have successfully synthesized new macrocyclic O-naphthoides from dehydration reactions of substituted 3-hydroxy-2-naphthoic acids. acs.org This work produced tetra-O-naphthoide and hexa-O-naphthoide analogs. acs.org These larger host architectures are analogous to the well-known calixarenes and represent a significant expansion of the host-guest chemistry potential derived from the foundational TOT structure. acs.org The hexa-O-naphthoide, for instance, was shown to form an inclusion clathrate with four chloroform (B151607) molecules. acs.org

Table 1: Selected this compound Derivatives and Analogs

Compound/Derivative Class Synthesis Highlight Key Finding Reference(s)
This compound (TOT) Cyclodehydration of o-thymotic acid using neat POCl₃ at 50°C. Yield improved from ~35% to 93%, inhibiting side-product formation. brandeis.edu
Halogenated Trisalicylides Synthesis of symmetric and dissymmetric halogenated analogs of TOT. The specific derivatives studied did not form clathrates, but the halogen could be removed to yield TOT-based hosts. researchgate.net
Tetra-O-naphthoide Dehydration reaction of 3-hydroxy-2-naphthoic acid under reflux with POCl₃ in toluene. An expanded macrocycle analog of TOT, demonstrating the potential for larger host cavities. acs.org
Hexa-O-naphthoide Dehydration reaction of 7-tert-butyl-3-hydroxy-2-naphthoic acid. Formed a stable inclusion clathrate with four chloroform guest molecules. acs.org

Integration with Supramolecular Devices

The principles of molecular recognition and self-assembly inherent in this compound's chemistry are fundamental to the development of supramolecular devices. taylorfrancis.comwikipedia.org While TOT itself is a relatively simple host molecule, its predictable clathrate formation serves as a model and a building block for more complex functional systems. researchgate.net Supramolecular devices are intricate assemblies of molecules designed to perform a specific function—such as switching, sensing, or catalysis—by responding to external stimuli. researchgate.netecampus.com

The function of TOT within this field is primarily as a component for creating pre-organized systems through host-guest interactions. The formation of a clathrate, where a guest molecule is encapsulated within the host's cavity, is a primary example of the molecular recognition that underpins the function of more advanced devices. wikipedia.org These non-covalent interactions (including van der Waals forces, and hydrogen bonding in related systems) are the basis for self-assembly, a process that allows for the construction of larger, well-defined structures. wikipedia.orgnso-journal.org

Research in supramolecular chemistry has led to the creation of sophisticated architectures like molecular motors, switches, and sensors. researchgate.net The role of host-guest systems, pioneered by molecules like TOT, is crucial. For example, the encapsulation of a photoactive guest molecule within a host cavity can alter its photochemical properties, forming a basic photosensitive device. ecampus.com Similarly, the selective binding of a specific guest molecule can be used to generate a signal, forming the basis of a molecular sensor. The study of how guest molecules behave within the defined cavities of TOT clathrates provides valuable insight into the dynamics required for these functions. rsc.org

The concepts demonstrated by TOT's inclusion chemistry are being extended to more complex systems like dendrimers and metal-organic frameworks (MOFs), which can be designed to function as artificial enzymes or elements of physical devices. researchgate.netmcgill.ca These advanced systems rely on the same principles of molecular recognition and controlled assembly that were first systematically studied in classic host molecules like this compound. gla.ac.uk

Table 2: Role of Host-Guest Chemistry in Supramolecular Device Concepts

Device Concept Underlying Principle Role of Host-Guest System (e.g., TOT-based) Potential Application Reference(s)
Molecular Sensing Selective binding of an analyte (guest) produces a detectable signal. The host cavity provides a specific recognition site for the target molecule. Environmental monitoring, diagnostics. nso-journal.orgcus.ac.in
Molecular Switching A reversible change in the system's state is triggered by an external stimulus (e.g., light, heat). The host can stabilize or release a guest molecule in response to a stimulus, changing the system's properties. Molecule-based electronics, responsive materials. researchgate.netecampus.com
Separation/Isolation Selective inclusion of one type of molecule from a mixture. The host's cavity size and shape allow it to selectively bind to specific isomers or molecules. Isomer separation, purification. gla.ac.uk
Supramolecular Catalysis Bringing reactants together in a specific orientation to facilitate a reaction. The host acts as a template, pre-organizing guest reactants within its cavity. Green chemistry, synthesis of complex molecules. wikipedia.org

Q & A

How does the molecular structure of Tri-O-thymotide influence its role in supramolecular host-guest chemistry?

Answer:
this compound’s structure, closely related to the G-surface in differential geometry, enables its function as a molecular host. Its three thymidine-derived arms create a chiral cavity, allowing selective guest inclusion. However, its rigidity limits chemical modification without disrupting inclusion capabilities, a key challenge in tailoring host-guest interactions . Racemization studies via DNMR reveal dynamic conformational changes, suggesting structural flexibility critical for enantiomer interconversion .

What are the key physicochemical properties of this compound that researchers must consider in experimental design?

Answer:
Researchers should prioritize:

  • Racemization kinetics : Half-life of 3.5 min in solution necessitates time-resolved techniques (e.g., stopped-flow spectroscopy) to capture transient intermediates .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) can monitor phase transitions in crystalline forms.
  • Solvent polarity : Polar solvents accelerate racemization, requiring inert environments (e.g., deuterated chloroform) for NMR studies .

How does the Bonnet transformation explain the racemization mechanism of this compound?

Answer (Advanced):
The Bonnet transformation, a differential geometry concept, describes continuous deformation of surfaces while preserving curvature. In this compound, this translates to stepwise enantiomer interconversion via two enantiomeric intermediates. DNMR data confirm this pathway, showing equilibration between intermediates faster than racemization itself. Computational modeling (e.g., DFT) can map energy barriers between conformers .

What methodological challenges arise when modifying this compound for tailored inclusion chemistry?

Answer (Advanced):
Modifications often disrupt the host cavity. Strategies include:

  • Peripheral functionalization : Introducing groups at non-cavity positions to retain inclusion capacity.
  • Co-crystallization studies : Screening with guest molecules to assess steric/electronic compatibility.
  • Libraries of homologs : Systematic variation of substituents while retaining core architecture, as seen in urea-based hosts .

How can the PICO framework guide hypothesis-driven research on this compound’s applications?

Answer (Methodological): Using P opulation (e.g., chiral guest molecules), I ntervention (e.g., this compound as a host), C omparison (e.g., unmodified hosts), and O utcome (e.g., enantioselectivity), researchers can structure questions like: “Does this compound (I) enhance enantiomeric resolution of binaphthol derivatives (P) compared to cyclodextrins (C), measured via HPLC enantiomeric excess (O)?” .

What steps ensure replicability in studies involving this compound synthesis?

Answer (Methodological):

  • Detailed characterization : Report NMR (¹H, ¹³C, 2D), HRMS, and XRD data for new derivatives.
  • Racemization controls : Specify storage conditions (temperature, solvent) to minimize enantiomer interconversion.
  • Supplementary protocols : Provide step-by-step procedures in supporting information, per journal guidelines .

How can conflicting data on this compound’s stability in polar solvents be resolved?

Answer (Data Contradiction):
Discrepancies may stem from:

  • Probe effects : NMR solvents (e.g., DMSO) may alter equilibrium; validate via UV-Vis kinetics.
  • Impurity interference : Use HPLC to verify sample purity pre-experiment.
  • Theoretical modeling : Compare experimental activation energies with DFT-calculated values to identify outliers .

What are best practices for synthesizing and characterizing this compound derivatives?

Answer:

  • Stereochemical purity : Use chiral stationary phases (CSPs) in HPLC to confirm enantiomeric ratios.
  • Crystallography : Single-crystal XRD resolves conformational ambiguities.
  • Avoid overloading figures : Limit structures in graphics to 2–3 key derivatives for clarity .

How can this compound’s supramolecular behavior inform materials science applications?

Answer (Advanced):
Its enantioselective inclusion properties suggest potential in:

  • Chiral sensors : Immobilize on electrodes for electrochemical discrimination of enantiomers.
  • Crystal engineering : Co-crystallize with polymers to design porous frameworks.
  • Limitations : Address poor aqueous solubility via PEGylation or ionic functionalization .

What interdisciplinary approaches enhance research on this compound?

Answer (Advanced):

  • Computational chemistry : MD simulations to predict guest binding affinities.
  • Solid-state NMR : Probe conformational dynamics in crystalline phases.
  • Differential geometry : Apply Bonnet transformation principles to predict racemization pathways .

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